Cas no 2389-45-9 ((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- na-T-boc-N-epsilon-cbz-L-lysine*free acid
- Boc-Lys(Z)-OH (cryst.)
- BOC-Lys(Z)-OH
- NA-T-BOC-N-Epsilon-CBZ-L-Lysine
- N-a-BOC-(N-e-BOC)-L-Lys
- N^(alpha)-(tert-Butoxycarbonyl)-N^(epsilum)-carbobenzoxy-L-lysine
- Nalpha-(tert-Butoxycarbonyl)-Nepsilon-carbobenzoxy-L-lysine
- Boc-L-Lys(Z)-OH
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid
- BOC-LYS(CBZ)-OH
- N-ALPHA-BOC-N-EPSILON-BENZYLOXYCARBONYL-L-LYSINE
- N-Boc-N'-Cbz-L-lysine
- Nα-BOC-Nε-Z-L-lysine
- (2S)-6-benzyloxycarbonylamino-2-tert-butoxycarbonylaminohexanoic acid
- (S)-N6-(benzyloxy-carbonyl)-N2-(tert-butyloxycarbonyl)-lysine
- Nalpha-Boc-Nepsilon-Z-L-lysine
- Nepsilon-Benzyloxycarbonyl-Nalpha-Boc-L-lysine
- N-t-butyloxycarbonyl-N6-benzyloxycarbonyl-L-lysine
- N-α-Boc-N-δ-Z-L-lysine
- Nα-Boc-Nε-Cbz-L-lysine
- Nα-(tert-Butoxycarbonyl)-Nε-benzyloxycarbonyl-L-lysine
- 2-(tert-Butoxycarbonylamino)-6-(benzoxycarbonylamino)hexanoic acid
- Nalpha-Boc-Nepsilon-Cbz-L-lysine
- BDHUTRNYBGWPBL-HNNXBMFYSA-N
- (S)-6-(benzyloxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
- (2S)-6-{[(benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]hexanoic acid
- Nalpha-tert-butyloxycarbonyl-Nepsilon-benzyloxycarbonyl-L-lysine
- N2-BOC-N6-CBZ-L-LYSINE
- A816968
- CS-W011765
- NS00050187
- (2S)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- (2S)-6-(BENZYLOXYCARBONYLAMINO)-2-(TERT-BUTOXYCARBONYLAMINO)HEXANOIC ACID
- EN300-176522
- Nepsilon -benzyloxycarbonyl-Nalpha -(tert-butoxycarbonyl)-L-lysine
- n6-[(benzyloxy)carbonyl]-n2-(tert-butoxycarbonyl)lysine
- L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
- DTXSID50883840
- (2S)-6-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- BocLys(Z)OH
- B1632
- Nalpha -Boc-Nepsilon -Cbz-L-lysine
- DS-15094
- L-Lysine, N(2)-[(1,1-dimethylethoxy)carbonyl]-N(6)-[(phenylmethoxy)carbonyl]-
- PD196784
- Nalpha -tert-butoxycarbonyl-Nepsilon -carbobenzoxy-L-lysine
- N2-tert-Butoxycarbonyl-N6-benzyloxycarbonyl lysine
- F10788
- tert.butyloxycarbonyl-Nepsilon -benzyloxycarbonyl-lysine
- Lysine, N(2),N(6)-dicarboxy-, N(6)-benzyl N(2)-tert-butyl ester, L-
- BOC-L-LYS(CBZ)-OH
- AKOS015924130
- (Carbobenzoxyl)(carbo-tert-butoxyl)lysine
- SCHEMBL2334319
- 2389-45-9
- (2S)-6-benzyloxycarbonylamino-2-t-butoxycarbonylaminohexanoic acid
- (S)-N6-(benzyloxycarbonyl)-N2-(tert-butyloxycarbonyl)-lysine
- MFCD00065584
- N-ALPHA-T-BUTYLOXYCARBONYL-N-EPSILON-BENZYLOXYCARBONYL-L-LYSINE
- J-300175
- Boc-Lys(Z) -OH
- Boc-L-Lys(Z)OH
- AKOS015889903
- N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
- Q-101710
- Boc-Lys(Z)-OH N-Phenylmethoxycarbonyl
- HY-W011049
- BOC-L-Lys(Z)
- Nalpha -tert.butoxycarbonyl-Nepsilon -benzyloxycarbonyl-L-lysine
- N-Boc-N-Cbz-L-lysine
- ALBB-030170
- (2S)-6-(Benzyloxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid; (Carbobenzoxy)(carbo-tert-butoxy)lysine
-
- MDL: MFCD00065584
- Inchi: 1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
- InChI Key: BDHUTRNYBGWPBL-HNNXBMFYSA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCCNC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C
- BRN: 1917222
Computed Properties
- Exact Mass: 380.19500
- Monoisotopic Mass: 380.195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 12
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.8
- Topological Polar Surface Area: 114
Experimental Properties
- Color/Form: Oily substance
- Density: 1.1760
- Melting Point: 75.0 to 79.0 deg-C
- Boiling Point: 587°C at 760 mmHg
- Flash Point: 308.8 °C
- Refractive Index: -8 ° (C=2.5, AcOH)
- PSA: 120.94000
- LogP: 3.46980
- Solubility: Soluble in acetic acid, insoluble in petroleum ether.
- Specific Rotation: -12.5 ±1° (c=1, in DMF)
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: 24/25
- TSCA:Yes
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251598-100g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 100g |
$128 | 2021-06-09 | |
| Chemenu | CM251598-500g |
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2389-45-9 | 95% | 500g |
$449 | 2021-06-09 | |
| Chemenu | CM251598-1000g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 1000g |
$860 | 2021-06-09 | |
| Fluorochem | M03300-1g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 1g |
£12.00 | 2022-02-28 | |
| Fluorochem | M03300-5g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | M03300-25g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 25g |
£41.00 | 2022-02-28 | |
| Fluorochem | M03300-100g |
Boc-Lys(Z)-OH |
2389-45-9 | 95% | 100g |
£115.00 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B8254-10G |
Boc-Lys(Z)-OH |
2389-45-9 | 10G |
¥2345.88 | 2022-02-23 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019950-100g |
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid |
2389-45-9 | 98% | 100g |
¥462 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019950-25g |
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid |
2389-45-9 | 98% | 25g |
¥138 | 2024-05-24 |
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Suppliers
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid Related Literature
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Perali Ramu Sridhar,B. C. Venkatesh,Shaik Kalesha,Chalapala Sudharani Org. Biomol. Chem. 2018 16 3732
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Bernd Gei?er,Ralf Alsfasser Dalton Trans. 2003 612
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Bernd Gei?er,Ralf Alsfasser Dalton Trans. 2003 612
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4. Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactantsA. B. Mandal,A. Dhathathreyan,R. Jayakumar,T. Ramasami J. Chem. Soc. Faraday Trans. 1993 89 3075
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5. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordinationParker R. Stow,Zachary L. Reitz,Timothy C. Johnstone,Alison Butler Chem. Sci. 2021 12 12485
Additional information on (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid
A Comprehensive Overview of (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic Acid (CAS No: 2389-45-9)
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to by its CAS number 2389-45-9, is a significant compound in the field of organic chemistry and biochemistry. This compound is a hexanoic acid derivative with two amino groups protected by specific carbonyl groups, making it a valuable intermediate in peptide synthesis and drug development.
The structure of this compound is characterized by its stereochemistry at the sixth carbon atom, denoted by the (S) configuration. The presence of a benzyloxycarbonyl (Cbz) group at the sixth position and a tert-butoxycarbonyl (Boc) group at the second position highlights its role as a protected amino acid. These protecting groups are widely used in solid-phase peptide synthesis (SPPS), where they prevent unwanted side reactions during the synthesis process.
Recent studies have shown that (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid exhibits potential in the development of novel therapeutic agents. Researchers have explored its application in creating bioactive peptides with enhanced stability and specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for designing peptide-based inhibitors targeting specific enzymes involved in cancer progression.
In terms of synthesis, this compound is typically prepared via multi-step reactions involving amino acid derivatization and protection strategies. The use of Cbz and Boc groups ensures that the amino functionalities remain inert during intermediate steps, allowing for precise control over the reaction pathway. This has been extensively documented in recent publications, where chemists have optimized reaction conditions to improve yield and purity.
The importance of CAS No: 2389-45-9 lies not only in its structural complexity but also in its versatility as a building block for more complex molecules. Its application extends beyond peptide synthesis, with emerging research into its role in materials science and biotechnology. For example, a 2023 paper in Nature Communications highlighted its potential as a component in self-assembling peptide nanofibers, which could revolutionize tissue engineering applications.
From an environmental standpoint, the synthesis and handling of this compound adhere to stringent safety protocols to minimize ecological impact. Its production involves catalytic processes that reduce waste generation, aligning with current green chemistry initiatives.
In conclusion, (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid (CAS No: 2389-45-9) stands as a pivotal molecule in modern chemistry and biology. Its unique structure, coupled with advancements in synthetic methodologies and applications, underscores its significance in both academic research and industrial development.
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